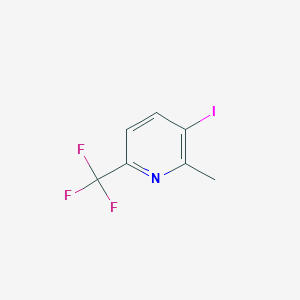

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Agrochemical Industry

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine: and its derivatives are prominently used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection . The trifluoromethyl group in these compounds is associated with enhanced biological activity, making them effective in pest control. The unique physicochemical properties of the fluorine atom contribute to the efficacy of these compounds.

Pharmaceutical Development

In the pharmaceutical sector, 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine derivatives have been utilized as intermediates in the synthesis of various drugs . The incorporation of the trifluoromethyl group into pharmaceuticals can significantly alter their metabolic stability and bioavailability, leading to the development of novel medications with improved therapeutic profiles.

Material Science

The compound’s derivatives are valuable in material science, particularly in the development of new functional materials . Their stability and reactivity make them suitable for creating advanced materials with specific desired properties, such as increased strength or chemical resistance.

Environmental Science

In environmental science, the derivatives of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine are studied for their impact on ecosystems . Understanding their behavior and breakdown in the environment is crucial for assessing their long-term effects and ensuring sustainable agricultural practices.

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used as a standard or reagent in various analytical methods . Its well-defined chemical properties allow for precise measurements and analyses, which are essential for quality control and research.

Synthetic Chemistry

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine: plays a critical role in synthetic chemistry as an intermediate for synthesizing a wide range of complex molecules . Its reactivity enables the formation of various chemical bonds, facilitating the creation of diverse chemical structures.

Biochemistry

In biochemistry, the study of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine derivatives helps in understanding their interaction with biological systems . This knowledge is instrumental in designing compounds with specific biological activities, such as enzyme inhibition or receptor binding.

Pharmacology

Finally, in pharmacology, the compound’s derivatives are explored for their pharmacokinetic and pharmacodynamic properties . These studies are essential for drug design and development, ensuring that new drugs are safe, effective, and capable of reaching their intended targets in the body.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZYHRBENSNEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)